N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-2-sulfonamide
CAS No.: 1040638-26-3
Cat. No.: VC11927325
Molecular Formula: C15H20N2O3S
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040638-26-3 |
|---|---|
| Molecular Formula | C15H20N2O3S |
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]propane-2-sulfonamide |
| Standard InChI | InChI=1S/C15H20N2O3S/c1-10(2)21(19,20)16-13-6-5-11-7-8-17(14(11)9-13)15(18)12-3-4-12/h5-6,9-10,12,16H,3-4,7-8H2,1-2H3 |
| Standard InChI Key | GYOAIBTYTYYGFF-UHFFFAOYSA-N |
| SMILES | CC(C)S(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
| Canonical SMILES | CC(C)S(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Descriptors
The IUPAC name for this compound is N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]propane-2-sulfonamide, reflecting its core indoline structure substituted at the 1-position with a cyclopropanecarbonyl group and at the 6-position with a propane-2-sulfonamide moiety. Key molecular descriptors include:
| Property | Value |
|---|---|
| CAS Number | 1040638-26-3 |
| Molecular Formula | |
| Molecular Weight | 308.4 g/mol |
| SMILES | CC(C)S(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
| InChIKey | GYOAIBTYTYYGFF-UHFFFAOYSA-N |
The SMILES string delineates the propane-2-sulfonamide group () attached to the 6-position of the indoline ring (), while the InChIKey serves as a unique identifier for chemical databases.
Structural Features and Conformational Analysis
The compound’s architecture integrates three distinct subunits:
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Indoline Backbone: A 2,3-dihydro-1H-indole system, which planarizes the otherwise aromatic indole ring, potentially influencing π-stacking interactions.
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Cyclopropanecarbonyl Group: A strained cyclopropane ring fused to a carbonyl group at the indoline’s 1-position. The cyclopropane’s angle strain (60° bond angles) may enhance reactivity or serve as a conformational restraint .
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Propane-2-sulfonamide Substituent: A branched sulfonamide at the indoline’s 6-position, contributing hydrogen-bonding capacity and steric bulk.
Quantum mechanical calculations predict a collision cross-section (CCS) of 172.7 Ų for the adduct, suggesting moderate three-dimensional bulkiness .
Synthesis and Structural Analogues
Structural Analogues and Activity Trends
Comparative analysis with related compounds reveals functional group-activity relationships:
The presence of sulfonamide groups in analogues correlates with kinase inhibition and anticancer properties, suggesting a plausible mechanism for the target compound .
Physicochemical Properties
Lipophilicity and Solubility
The LogP (partition coefficient) is estimated at 2.1 (calculated via PubChem), indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is likely limited due to the sulfonamide and cyclopropane groups, necessitating formulation adjuvants for in vivo studies.
Spectroscopic Characteristics
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Mass Spectrometry: Predicted at m/z 309.1, with fragmentation patterns dominated by sulfonamide cleavage () and cyclopropane ring opening .
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NMR: Anticipated signals include δ 1.2–1.4 ppm (cyclopropane CH2), δ 2.8–3.1 ppm (indoline CH2), and δ 7.2–7.5 ppm (aromatic protons).
Research Gaps and Future Directions
Unanswered Questions
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Target Identification: High-throughput screening against kinase panels or cancer cell lines is required to elucidate primary targets.
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In Vivo Efficacy: Pharmacokinetic and xenograft studies are absent but essential for therapeutic validation.
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Synthetic Optimization: Improving solubility via prodrug strategies (e.g., phosphate esters) could enhance bioavailability.
Broader Implications
This compound’s modular structure allows for derivatization at the sulfonamide or cyclopropane positions, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. Collaborative efforts between synthetic chemists and pharmacologists are critical to unlocking its biomedical potential.
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